2-Chloro-1-(4-methoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKUPFFQWYOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511779 | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134356-70-0 | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Chloro 1 4 Methoxyphenyl Ethanol
Conventional Chemical Synthesis Routes
Traditional chemical synthesis provides several pathways to produce 2-Chloro-1-(4-methoxyphenyl)ethanol, primarily involving the reduction of α-haloketones, conversion of precursor alcohols, and nucleophilic addition reactions.
Reduction of Alpha-Haloketones
A principal and widely documented method for synthesizing this compound is the reduction of its corresponding α-haloketone, 2-chloro-1-(4-methoxyphenyl)ethanone (B184251). This reduction of the carbonyl group to a hydroxyl group can be accomplished using various reducing agents. Common laboratory-scale reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. prepchem.com For instance, the reaction of 2-chloro-1-(4-methoxyphenyl)ethanone with NaBH4 or LiAlH4 in a suitable anhydrous solvent leads to the formation of this compound.
Industrial-scale processes may employ catalytic hydrogenation. For example, chiral rhodium catalysts have been used in the reductive transformation of 2-chloroacetophenones to yield optically active styrene (B11656) oxides, a class of compounds related to the target molecule. google.com Another approach involves transfer hydrogenation, using formic acid and triethylamine (B128534) as hydrogen donors in the presence of a metal catalyst to reduce 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), a structurally similar compound. google.com
| Precursor | Reducing Agent | Product | Reference |
| 2-chloro-1-(4-methoxyphenyl)ethanone | Sodium borohydride (NaBH4) | This compound | |
| 2-chloro-1-(4-methoxyphenyl)ethanone | Lithium aluminum hydride (LiAlH4) | This compound | prepchem.com |
| 2-chloroacetophenones | Chiral Rhodium Catalysts | Optically active styrene oxides | google.com |
| 2-chloro-1-(3,4-difluorophenyl)ethanone | Formic acid/triethylamine | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | google.com |
Conversion of Precursor Alcohols to Halogenated Derivatives
An alternative synthetic strategy involves the conversion of a precursor alcohol, such as a vicinal diol, into the desired halogenated derivative. While direct conversion of 1-(4-methoxyphenyl)ethane-1,2-diol to this compound is a plausible route, specific literature for this exact transformation is not prevalent. However, the general principle of converting diols to halohydrins is a well-established chemical transformation. This typically involves selective halogenation of one of the hydroxyl groups.
Nucleophilic Addition Reactions to Carbonyl Precursors
Nucleophilic addition to a carbonyl precursor like 4-methoxybenzaldehyde (B44291) represents another viable synthetic pathway. pressbooks.pubresearchgate.netacs.org This approach involves the addition of a nucleophile containing a chloromethyl group to the aldehyde. For example, the reaction of 4-methoxybenzaldehyde with a suitable organometallic reagent, such as a chloromethyl Grignard reagent, could theoretically yield this compound. However, the reactivity and stability of such reagents can be challenging.
A more common approach for forming related structures involves the reaction of an aldehyde with chloroform (B151607) in the presence of a base to generate a dichlorocarbene (B158193) intermediate, which then reacts with the aldehyde. smolecule.com Another strategy is the nucleophilic addition of cyanide to an aldehyde, forming a cyanohydrin, which can then be further modified. pressbooks.pub
Biocatalytic Approaches to this compound Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. researchgate.netmdpi.com The synthesis of chiral alcohols like this compound is a prime area where biocatalysis, particularly using ketoreductases and whole-cell systems, has shown significant promise. academie-sciences.frresearchgate.net
Enzymatic Reduction using Ketoreductases (KREDs)
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. google.com This makes them ideal for producing enantiomerically pure forms of this compound. The reduction of the prochiral ketone, 2-chloro-1-(4-methoxyphenyl)ethanone, using KREDs can yield either the (R)- or (S)-enantiomer depending on the specific enzyme used. academie-sciences.fr
These enzymatic reactions typically require a nicotinamide (B372718) cofactor, such as NADPH or NADH, which is often regenerated in situ using a secondary enzyme system, like glucose dehydrogenase, or a sacrificial co-substrate, such as isopropanol (B130326). mdpi.comacademie-sciences.fr For example, a ketoreductase from Leifsonia sp. S749 has been successfully used for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a structurally related compound, with high yield and stereoselectivity. academie-sciences.fr Similarly, KREDs have been employed in the synthesis of other chiral halohydrins, which are valuable pharmaceutical intermediates. researchgate.netacs.org
| Enzyme Source/Type | Substrate | Product | Key Findings | Reference |
| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% ee, near 100% conversion at 500 g/L substrate concentration. | acs.org |
| Leifsonia sp. S749 KRED | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | High yield and stereoselectivity at 500 g/L substrate loading. | academie-sciences.fr |
| Scheffersomyces stipitis CBS 6045 Ketoreductase | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High stereoselectivity. | researchgate.net |
Whole-Cell Biotransformations for Stereoselective Conversion
Whole-cell biotransformations offer a practical and cost-effective alternative to using isolated enzymes. mdpi.com In this approach, entire microbial cells containing the necessary enzymes are used as the biocatalyst. This eliminates the need for enzyme purification and can facilitate cofactor regeneration through the cell's natural metabolic pathways. acs.org
Various microorganisms, including yeasts and bacteria, have been screened for their ability to stereoselectively reduce α-haloketones. For instance, strains of Rhodotorula rubra have been shown to produce (R)-halohydrins with high enantiomeric excess. nih.gov Similarly, Aspergillus sclerotiorum and Penicillium citrinum have been used for the bioreduction of related ketones, demonstrating that immobilization of the whole cells can sometimes alter the stereochemical outcome of the reaction. mdpi.com A patent describes a process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanols, including the 4-methoxy derivative, using various microorganisms. google.com
| Microorganism | Substrate | Product Configuration | Key Findings | Reference |
| Rhodotorula rubra KCh 82 | 2-bromo-1-(4'-methoxyphenyl)-ethan-1-ol | (R) | 96% ee, 76 mg yield from 100 mg substrate. | nih.gov |
| Aspergillus sclerotiorum CBMAI 849 | 1-(4-methoxyphenyl)-ethanone | (S)-1-(4-methoxyphenyl)-ethanol | >99% conversion and >99% ee. | mdpi.com |
| Penicillium citrinum CBMAI 1186 (immobilized on chitosan) | 1-(4-methoxyphenyl)-ethanone | (S)-1-(4-methoxyphenyl)-ethanol | 95% conversion and >99% ee (opposite enantioselectivity to free cells). | mdpi.com |
| Various microorganisms | 2-chloro-1-(4'-methoxyphenyl) ethanone | (-)-2-chloro-1-(4'-methoxyphenyl) ethanol (B145695) | Process for producing optically active halohydrins. | google.com |
Optimization of Biocatalytic Reaction Parameters (e.g., pH, Temperature, Cofactor Regeneration, Solvent Systems)
Key parameters that are manipulated to enhance the yield and stereoselectivity of the biocatalytic synthesis of this compound include pH, temperature, cofactor regeneration, and the solvent system.
pH and Temperature: The pH of the reaction medium significantly influences enzyme activity. For instance, in the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using Acinetobacter sp. ZJPH1806, the optimal pH was found to be 7.6, resulting in a 56.2% yield, while high stereoselectivity (>99.9% ee) was maintained over a pH range of 6.0 to 8.0. Similarly, studies on the bioreduction of 4'-methoxyacetophenone (B371526) using Saccharomyces uvarum S3 identified an optimal pH of 6.0 and a temperature of 30°C. researchgate.net In another study involving Lactobacillus senmaizukei, the optimal conditions were also determined to be a pH of 6.5 and a temperature of 30°C. researchgate.net
Cofactor Regeneration: Many oxidoreductases utilized in these biotransformations require nicotinamide cofactors such as NADH or NADPH. The high cost of these cofactors necessitates an efficient in-situ regeneration system. A common strategy is the use of a co-substrate. For example, glycerol (B35011) can be used as a cosubstrate for coenzyme regeneration. researchgate.net Isopropanol is another effective co-substrate, which also helps in recycling NAD⁺. academie-sciences.fr
Table 1: Optimization of Biocatalytic Reaction Parameters
| Parameter | Optimal Condition | Biocatalyst | Substrate | Yield/ee | Reference |
|---|---|---|---|---|---|
| pH | 7.6 | Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 56.2% yield, >99.9% ee | |
| pH | 6.0 | Saccharomyces uvarum S3 | 4'-methoxyacetophenone | >99% conversion, >99% ee | researchgate.net |
| Temperature | 30°C | Saccharomyces uvarum S3 | 4'-methoxyacetophenone | >99% conversion, >99% ee | researchgate.net |
| Temperature | 40°C | Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 83.2% yield, >99.9% ee | researchgate.net |
| Cofactor Regeneration | Glycerol as cosubstrate | Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Increased yield by 2.9-fold | researchgate.net |
| Cofactor Regeneration | Isopropanol | Recombinant E. coli | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 145.8 mmol/L/h space time yield | academie-sciences.fr |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound, aiming to minimize environmental impact and enhance safety.
Solvent Selection and Environmentally Benign Reaction Media (e.g., Deep Eutectic Solvents)
The choice of solvent is a key consideration in green chemistry. researchgate.net Traditional organic solvents are often volatile, toxic, and flammable. Therefore, the use of greener alternatives is a primary focus. Water is an ideal green solvent, and many biocatalytic reductions are performed in aqueous media. researchgate.net
Deep eutectic solvents (DESs) have emerged as a promising class of environmentally benign reaction media. nih.gov These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can enhance the stability and activity of biocatalysts. For instance, the kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol (B1200191) has been successfully carried out in a buffer containing a choline (B1196258) chloride-based DES. nih.govmdpi.com In one study, the use of a choline chloride:glycerol (1:2) DES improved the conversion to 49% with an enantiomeric excess of 98.7% for the remaining (S)-enantiomer. nih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the starting materials are incorporated into the final product. nih.gov A higher atom economy signifies a more efficient and less wasteful process. Biocatalytic reductions generally exhibit high atom economy as they are highly selective and often proceed without the need for protecting groups. researchgate.net
Reaction mass efficiency (RME) and process mass intensity (PMI) are other important green metrics. rsc.org RME is the ratio of the mass of the product to the total mass of reactants, while PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process aids) to the mass of the product. rsc.org The ideal value for atom economy is 100%, while for RME it is also 100%, and for PMI it is 1. rsc.org Striving for high atom economy and RME, and a low PMI, are key goals in the green synthesis of this compound. For example, a synthetic route with a calculated atom economy of 96.40% and a PMI of 1.06 would be considered highly efficient and environmentally friendly. rsc.org
Table 2: Green Chemistry Metrics
| Metric | Definition | Ideal Value |
|---|---|---|
| Atom Economy | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | 100% |
| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% | 100% |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 |
Stereochemical Aspects and Chiral Synthesis of 2 Chloro 1 4 Methoxyphenyl Ethanol
Enantioselective Synthesis Strategies
A variety of sophisticated techniques have been developed to achieve the enantioselective synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanol, primarily through the asymmetric reduction of its corresponding prochiral ketone, 2-chloro-1-(4-methoxyphenyl)ethanone (B184251).
Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral alcohols. This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across the carbonyl group of a ketone, leading to the formation of a chiral alcohol with high enantiomeric excess.
Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. kanto.co.jp For instance, catalysts like RuCl2(binap)(diamine) and RuBr2(xylskewphos)(daipen) have been successfully used for the asymmetric hydrogenation of various acetophenone (B1666503) derivatives, yielding optically active alcohols in high enantiomeric excesses. kanto.co.jp The choice of the chiral ligand and the diamine component is crucial for achieving high selectivity. kanto.co.jp For meta- and para-substituted aromatic ketones, DAIPEN-based catalysts are often preferred, while DPEN catalysts tend to give higher enantioselectivity for ortho-substituted ketones. kanto.co.jp
The general reaction involves the prochiral ketone, a hydrogen source (typically hydrogen gas), and a catalytic amount of the chiral ruthenium complex. The reaction conditions, such as solvent, temperature, and pressure, are optimized to maximize both conversion and enantioselectivity.
Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| RuCl2(binap)(diamine) | Aromatic Ketones | High |
| RuBr2(xylskewphos)(daipen) | Aromatic Ketones | >95% |
| Ir-PHOX complexes | N-iminopyridinium ylides | High |
| Rh/DuanPhos complex | N-acylated β-enamine ester | 99% |
Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule, such as formic acid or isopropanol (B130326). google.comresearchgate.net This technique is often considered more practical and safer for laboratory-scale synthesis.
Ruthenium(II) complexes with chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for the ATH of ketones. researchgate.netsemanticscholar.org These reactions are typically carried out in a suitable solvent, often in the presence of a base like triethylamine (B128534). researchgate.netnih.gov The choice of the hydrogen donor and the reaction conditions can significantly influence the regio- and enantioselectivity of the reduction, particularly for unsaturated ketones. researchgate.net For the synthesis of this compound, the corresponding ketone is treated with the chiral ruthenium catalyst and a hydrogen donor to yield the desired chiral alcohol with high enantiomeric purity. google.comnih.gov Iridium complexes have also been utilized in asymmetric transfer hydrogenation reactions. nih.gov
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve highly enantiopure products. mdpi.commdpi.com In the context of this compound, this often involves the enzymatic reduction of the corresponding ketone or the kinetic resolution of the racemic alcohol. mdpi.commdpi.com
Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. acs.org By screening a library of KREDs, researchers can identify an enzyme that selectively produces the desired (S)- or (R)-enantiomer of the alcohol. acs.orgalmacgroup.com For example, a ketoreductase from a microbial source can be used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) into the corresponding (S)-alcohol with greater than 99.9% enantiomeric excess. acs.org This enzymatic step is often followed by chemical transformations to yield the final target molecule. mdpi.com
Lipases are another class of enzymes used in chemoenzymatic synthesis, typically for the kinetic resolution of racemic alcohols. google.comresearchgate.netuniovi.es In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. google.com This method can provide both enantiomers of the alcohol in high enantiomeric purity.
Table 2: Chemoenzymatic Synthesis Approaches
| Enzymatic Method | Enzyme Class | Principle | Outcome |
|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) | Enantioselective reduction of a prochiral ketone. | High enantiomeric excess of one alcohol enantiomer. |
| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic alcohol. | Separation of both enantiomers in high purity. |
Analytical Methods for Enantiomeric Excess Determination
Once a chiral synthesis is performed, it is crucial to determine the enantiomeric excess (ee) of the product, which is a measure of the purity of one enantiomer over the other.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess of chiral compounds. google.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation as they pass through the column. researchgate.netscirp.org
The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD, Chiralcel OD), are commonly used for a wide range of chiral compounds. researchgate.net The mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol or ethanol (B145695), is optimized to achieve the best resolution between the enantiomer peaks. nih.govresearchgate.net By integrating the area of the two peaks in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated.
While chiral HPLC is excellent for determining enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute stereochemistry of chiral molecules. This is often achieved by converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. researchgate.netcdnsciencepub.com
One common chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net The resulting diastereomeric esters exhibit distinct NMR spectra, particularly in their ¹H and ¹⁹F NMR signals. researchgate.net By analyzing the differences in the chemical shifts of specific protons in the two diastereomers, and by applying Mosher's model, the absolute configuration of the original alcohol can be determined. researchgate.net Advanced NMR techniques, such as 2D NOESY experiments, can also provide through-space correlation information that helps in assigning the stereochemistry. acs.org
Control of Stereoselectivity in Reaction Pathways
The control of stereoselectivity in the synthesis of this compound is predominantly achieved through the enantioselective reduction of its prochiral precursor, 2-chloro-1-(4-methoxyphenyl)ethanone. This transformation can be accomplished using various methods, with biocatalysis emerging as a highly effective and environmentally benign approach.
Biocatalytic Reduction:
The use of microorganisms and isolated enzymes for the asymmetric reduction of α-chloro ketones has been extensively studied. These biocatalytic methods often exhibit high enantioselectivity and operate under mild reaction conditions.
Whole-cell biocatalysis, employing various yeast and bacterial strains, has demonstrated success in producing chiral halohydrins. For instance, the reduction of 2-chloro-4'-methoxyacetophenone using the yeast strain Rhodotorula rubra KCh 82 has been shown to yield the corresponding (R)-alcohol with a high enantiomeric excess (ee) of 96% after a period of biotransformation. mdpi.com The enantioselectivity of these reactions can be influenced by the specific microbial strain used and the reaction conditions.
Isolated enzymes, particularly carbonyl reductases (KREDs), offer a more controlled and efficient alternative to whole-cell systems. almacgroup.com These enzymes, often overexpressed in host organisms like E. coli, can achieve very high levels of stereoselectivity. For example, the use of a specific ketoreductase (KRED) from a library was successful in the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding (S)-alcohol with over 99.9% ee, demonstrating the potential for achieving near-perfect stereocontrol. acs.org
The stereochemical outcome of these biocatalytic reductions is governed by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other. The use of cofactors, such as NADPH, is essential for the activity of these reductase enzymes. almacgroup.comacs.org
A study involving eighteen reductases from baker's yeast (Saccharomyces cerevisiae) highlighted the potential to produce different diastereomers of α-chloro-β-hydroxy esters with high optical purities by selecting the appropriate enzyme. acs.orgnih.gov This demonstrates the tunability of biocatalytic systems to achieve desired stereochemical outcomes.
Factors Influencing Stereoselectivity:
Several factors can influence the stereoselectivity of these biocatalytic reductions:
Enzyme Choice: The specific reductase enzyme used is the primary determinant of the stereochemical outcome. Different enzymes will exhibit different substrate specificities and enantiopreferences.
Reaction Conditions: Parameters such as pH, temperature, and the presence of co-solvents can impact both the activity and the stereoselectivity of the enzyme.
Substrate Structure: The substituents on the aromatic ring and the nature of the halogen atom can affect how the substrate fits into the enzyme's active site, thereby influencing the enantiomeric excess of the product.
The following table summarizes the results of various biocatalytic reductions of related α-chloro ketones, illustrating the high degree of stereocontrol achievable.
| Precursor Ketone | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |
| 2-chloro-4'-methoxyacetophenone | Rhodotorula rubra KCh 82 | (R) | 96% | mdpi.com |
| 2-chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) | (S) | >99.9% | acs.org |
| 2-chloro-4'-fluoroacetophenone | Rhodotorula rubra KCh 82 | (R) | >99% | mdpi.com |
| 2-bromo-4'-bromoacetophenone | Rhodotorula rubra KCh 82 | (R) | 99% | mdpi.com |
Chemical Methods:
While biocatalysis is a prominent method, chemical approaches for the enantioselective reduction of α-chloro ketones also exist. These often involve the use of chiral metal catalysts or chiral reducing agents. For example, transfer hydrogenation using chiral ruthenium compounds has been reported for the enantioselective reduction of 2-bromo-4'-methoxyacetophenone, achieving 98% ee. mdpi.com However, these methods may require more stringent reaction conditions and the use of expensive and potentially toxic heavy metals.
Role As a Synthetic Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Substituted Alkenes (e.g., Stilbenes)
The structural framework of 2-Chloro-1-(4-methoxyphenyl)ethanol allows it to serve as a precursor for substituted alkenes, including the important class of compounds known as stilbenes (1,2-diphenylethylenes). wiley-vch.de Stilbenes and their derivatives are of significant interest due to their applications in materials science and their presence in biologically active molecules. wiley-vch.de
One of the most prominent methods for stilbene (B7821643) synthesis is the Wittig reaction, which involves the condensation of a phosphorus ylide with an aldehyde or ketone. fu-berlin.dekuleuven.be this compound can be readily oxidized to its corresponding aldehyde, 2-chloro-2-(4-methoxyphenyl)acetaldehyde, or ketone, 2-chloro-1-(4-methoxyphenyl)ethanone (B184251). This carbonyl compound can then react with a suitable benzyl-triphenylphosphonium ylide to generate the desired stilbene skeleton. The reaction conditions are generally mild and tolerate a wide range of functional groups. fu-berlin.de
Alternatively, reductive coupling reactions offer another pathway. For instance, attempts have been made to synthesize asymmetric stilbenes, such as 2-chloro-4,4'-dimethoxystilbene, through the reductive cross-coupling of two different benzaldehydes using low-valent titanium reagents like the McMurry reagent (e.g., TiCl₄/Zn). fu-berlin.de While the direct use of the chlorohydrin is less common, its conversion to other intermediates, such as epoxides or aldehydes, provides a clear route to alkene synthesis.
| Synthesis Method | Precursor from this compound | Key Reagents | Product Type |
| Wittig Reaction | Oxidation to 2-chloro-1-(4-methoxyphenyl)ethanone | Triphenylphosphine, Strong Base, Aryl Aldehyde | Asymmetric Stilbenes |
| Reductive Coupling | Oxidation to corresponding benzaldehyde | TiCl₄ / Zn | Symmetric or Asymmetric Stilbenes |
Building Block for Chiral Auxiliaries and Ligands
The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a valuable starting material for the synthesis of chiral auxiliaries and ligands. These molecules are crucial for controlling stereochemistry in asymmetric synthesis. Chiral 1,2-difunctional compounds, such as amino alcohols and diols, are privileged structures for this purpose.
The enantiomerically pure forms of related secondary alcohols, such as (S)-1-(4-methoxyphenyl)ethanol, are recognized as key chiral building blocks in organic synthesis. researchgate.net By analogy, the 1,2-halohydrin moiety in this compound provides a robust scaffold. The chlorine and hydroxyl groups can be stereospecifically displaced or modified to introduce other functionalities, such as amino or phosphino (B1201336) groups, which are common in chiral ligands. For example, ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique that often employs chiral diamine or amino alcohol ligands to produce enantiomerically enriched secondary alcohols. researchgate.netcjcatal.com The synthesis of novel ligands derived from accessible chiral backbones like this compound is an active area of research to further expand the capabilities of asymmetric catalysis. The absolute configuration of related chiral 1,2-amino alcohols, such as (1R)-2-[(4-chlorophenyl) amino]-1-(4-methoxyphenyl)ethanol, has been confirmed by X-ray crystal structure analysis, underscoring the well-defined three-dimensional structure of this molecular framework. researchgate.net
Intermediate in the Construction of Diverse Organic Scaffolds and Heterocyclic Compounds
The reactivity of this compound allows it to function as a key intermediate in the synthesis of a wide array of organic scaffolds, particularly heterocyclic compounds. Heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials.
The 4-methoxyphenyl (B3050149) group is a common feature in many complex molecules. Synthetic routes often utilize 4-methoxybenzaldehyde (B44291) or related precursors to build larger structures. For example, multicomponent reactions involving 4-methoxybenzaldehyde have been used to synthesize substituted tetrahydro-4H-chromene and pyridine (B92270) derivatives. sphinxsai.comnih.gov this compound, through oxidation to the corresponding ketone, 2-chloro-1-(4-methoxyphenyl)ethanone, can participate in similar condensation reactions.
Furthermore, the chlorohydrin functionality is a direct precursor to an epoxide, 2-(4-methoxyphenyl)oxirane. This epoxide is a highly reactive intermediate that can undergo ring-opening reactions with various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups and build diverse molecular skeletons. This strategy is widely used in the construction of complex natural products and pharmaceutical agents. The chloro group itself can also be displaced by nitrogen, oxygen, or sulfur nucleophiles to form the basis of various heterocyclic rings like thiazoles or pyrazoles. mdpi.comjst.go.jp For instance, the Vilsmeier-Haack reaction has been employed on a related 1-(4-methoxyphenyl)-1H-pyrazole derivative to introduce a chloroethoxy side chain, demonstrating the utility of these synthons in functionalizing heterocyclic systems. mdpi.com
Application in the Synthesis of Chiral Pharmaceutical Precursors
One of the most significant applications of chiral halohydrins like this compound is their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The precise stereochemistry of a drug molecule is often critical for its efficacy and safety, making the availability of enantiomerically pure building blocks essential.
Biocatalysis, particularly the use of ketoreductase (KRED) enzymes, has emerged as a powerful and environmentally friendly method for producing enantiopure chiral alcohols from their corresponding prochiral ketones. nih.govmdpi.com Research has extensively documented the use of closely related analogs of this compound as vital pharmaceutical precursors. For example, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a crucial intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor used to treat acute coronary syndromes. acs.orgresearchgate.net Similarly, other substituted (S)-2-chloro-1-phenylethanol derivatives are key intermediates for anticancer agents (IGF-1 receptor inhibitors) and the antifungal drug Luliconazole. nih.govmdpi.comresearchgate.net
These enzymatic reductions are often performed using whole-cell biocatalysts (such as E. coli, Hansenula polymorpha, or Lactobacillus kefiri) or isolated enzymes, frequently with a co-factor regeneration system. nih.govresearchgate.net The processes are highly efficient, providing the desired (S)- or (R)-alcohol with excellent enantiomeric excess (>99% ee) and in high yield. mdpi.comacs.org The enantiopure (S)-form of the non-chlorinated analog, 1-(4-methoxyphenyl)ethanol (B1200191), is a known precursor for cycloalkyl[b]indoles used in treating allergic responses, while the (R)-enantiomer is used for anti-inflammatory drugs, further highlighting the importance of this class of chiral alcohols in medicinal chemistry. researchgate.net
Table of Biocatalytic Reductions for Pharmaceutical Precursors
| Precursor Ketone | Chiral Alcohol Product | Pharmaceutical Application | Biocatalyst Example | Yield/Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol acs.orgresearchgate.net | Intermediate for Ticagrelor (antiplatelet) acs.orgresearchgate.net | Ketoreductase (KR-01) acs.org | ~100% conversion, >99.9% ee acs.org |
| 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol nih.govmdpi.com | Intermediate for IGF-1 receptor inhibitors (anticancer) nih.gov | Hansenula polymorpha SC13824 nih.gov | 89% yield, 100% ee nih.govmdpi.com |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net | Intermediate for Luliconazole (antifungal) researchgate.net | Recombinant E. coli expressing ketoreductase LK08 researchgate.net | >99% conversion, >99% ee |
Advanced Spectroscopic Characterization in Structural Elucidation of 2 Chloro 1 4 Methoxyphenyl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their chemical environment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the number of neighboring protons. For 2-Chloro-1-(4-methoxyphenyl)ethanol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.
The key proton environments in this compound are:
The aromatic protons on the p-substituted benzene (B151609) ring.
The methoxy (B1213986) (-OCH₃) group protons.
The methine (-CH) proton adjacent to the hydroxyl and chloroethyl groups.
The methylene (B1212753) (-CH₂) protons of the chloroethyl group.
The hydroxyl (-OH) proton.
The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring. The protons on the benzene ring ortho to the methoxy group are expected to be shielded compared to those meta to it, resulting in two distinct signals, both appearing as doublets due to coupling with their adjacent aromatic protons. The methoxy protons will appear as a sharp singlet. The methine proton, being attached to a carbon bearing an oxygen atom, will be shifted downfield. It is expected to appear as a triplet or a doublet of doublets due to coupling with the adjacent methylene protons. The methylene protons, adjacent to an electronegative chlorine atom, will also be downfield and will appear as a doublet, coupling with the methine proton. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) | ~8-9 |
| Aromatic H (meta to -OCH₃) | 7.2 - 7.4 | Doublet (d) | ~8-9 |
| Methine H (-CHOH) | 4.8 - 5.0 | Triplet (t) or Doublet of Doublets (dd) | ~6-8 |
| Methylene H (-CH₂Cl) | 3.6 - 3.8 | Doublet (d) | ~6-8 |
| Methoxy H (-OCH₃) | ~3.8 | Singlet (s) | N/A |
| Hydroxyl H (-OH) | Variable (e.g., 2-4) | Singlet (s, broad) | N/A |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In proton-decoupled ¹³C NMR spectra, these signals typically appear as sharp singlets.
For this compound, eight distinct signals are expected, corresponding to the nine carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to symmetry).
Aromatic Carbons : The benzene ring will show four signals. The carbon atom bonded to the methoxy group (C-4) will be the most deshielded among the ring carbons. The ipso-carbon (C-1) attached to the ethanol (B145695) group will also have a characteristic shift. The two pairs of equivalent ortho (C-3, C-5) and meta (C-2, C-6) carbons will each produce a single signal.
Aliphatic Carbons : The methine carbon (-CHOH) will appear in the region typical for carbons bonded to oxygen. The methylene carbon (-CH₂Cl) will be influenced by the electronegative chlorine atom.
Methoxy Carbon : The carbon of the methoxy group (-OCH₃) will have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (ipso-aromatic) | ~133-136 |
| C2, C6 (aromatic) | ~127-129 |
| C3, C5 (aromatic) | ~113-115 |
| C4 (aromatic, C-O) | ~158-160 |
| Methine C (-CHOH) | ~72-76 |
| Methylene C (-CH₂Cl) | ~48-52 |
| Methoxy C (-OCH₃) | ~55 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks would be observed between the methine proton (-CHOH) and the methylene protons (-CH₂Cl), confirming their adjacency. Cross-peaks would also be seen between the ortho and meta aromatic protons, confirming their neighboring relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded protons and carbons. This technique is invaluable for assigning carbon signals based on their attached protons. For instance, the signal for the methine proton at ~4.9 ppm would show a correlation to the methine carbon signal at ~74 ppm. Similarly, the methylene protons would correlate to the methylene carbon, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular framework. Key HMBC correlations for this compound would include:
The methoxy protons showing a correlation to the C-4 aromatic carbon.
The methine proton showing correlations to the ipso-aromatic carbon (C-1) and the methylene carbon.
The aromatic protons showing correlations to neighboring and ipso-aromatic carbons.
Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Cross-Peaks |
| COSY | ¹H - ¹H | H-ortho / H-meta; H-methine / H-methylene |
| HSQC | ¹H - ¹³C (¹J) | H-aromatic / C-aromatic; H-methine / C-methine; H-methylene / C-methylene; H-methoxy / C-methoxy |
| HMBC | ¹H - ¹³C (²J, ³J) | H-methoxy / C4; H-methine / C1, C2, C6, C-methylene; H-methylene / C-methine, C1 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. The molecular formula of this compound is C₉H₁₁ClO₂. chemical-suppliers.eu The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.
Table 4: HRMS Data for this compound
| Ion | Elemental Formula | Calculated m/z |
| [M(³⁵Cl)]⁺ | C₉H₁₁³⁵ClO₂ | 186.0447 |
| [M(³⁷Cl)]⁺ | C₉H₁₁³⁷ClO₂ | 188.0418 |
HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within a few parts per million).
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is a technique where ions are fragmented and their fragment ions are analyzed. This provides valuable structural information by revealing how the molecule breaks apart. For this compound, the fragmentation pathway would likely involve initial loss of small, stable molecules.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve:
Loss of water (H₂O) : A common fragmentation for alcohols, leading to the formation of a stable carbocation.
Loss of chloromethane (B1201357) (CH₃Cl) or HCl : Cleavage of the C-Cl bond or elimination of HCl.
Benzylic cleavage : Cleavage of the bond between the methine carbon and the methylene carbon, leading to the formation of a stable p-methoxybenzyl cation.
Table 5: Plausible Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 187.0526 ([M(³⁵Cl)+H]⁺) | [C₉H₁₀³⁵Cl]⁺ | H₂O | 169.0419 |
| 187.0526 ([M(³⁵Cl)+H]⁺) | [C₈H₉O]⁺ | CH₂Cl | 121.0653 |
| 187.0526 ([M(³⁵Cl)+H]⁺) | [C₉H₁₁O₂]⁺ | Cl | 151.0759 |
The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the different functional groups and further corroborating the proposed structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational energy levels. These methods provide detailed information on the functional groups present, bond strengths, and the conformational landscape of the molecule.
Vibrational Mode Assignment and Functional Group Identification
The vibrational spectrum of this compound is characterized by a series of absorption bands in the IR and scattering peaks in the Raman spectrum, each corresponding to a specific molecular motion. The assignment of these bands allows for the unambiguous identification of the compound's constituent functional groups.
Key vibrational modes for this compound and its parent compound, 2-(4-methoxyphenyl)ethanol, include:
O-H Stretch: A prominent, broad band typically appears in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group's stretching vibration. The precise frequency and shape of this band are highly sensitive to hydrogen bonding. In a recent study on the related 2-(4-methoxyphenyl)ethanol, the OH stretching frequency was a key indicator of intramolecular interactions nih.gov.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain and the methoxy group appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: The benzene ring gives rise to characteristic bands in the 1450-1610 cm⁻¹ region. For 2-(4-methoxyphenyl)ethanol, peaks in this region are well-defined nist.gov.
C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the alcohol group typically appears in the 1000-1260 cm⁻¹ range, while the aryl-ether C-O stretch of the methoxy group also falls within this region.
C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Its exact position can be influenced by the conformation of the molecule.
CH₂/CH₃ Deformations: Scissor and twisting modes for the CH₂ groups of the ethyl chain, as well as deformations of the methoxy group's CH₃, are found in the 1300-1470 cm⁻¹ range nih.gov.
The gas-phase IR spectrum for the closely related 2-(4-methoxyphenyl)ethanol is available in the NIST/EPA Gas-Phase Infrared Database, providing a reference for these functional group assignments nist.gov.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Position and width are sensitive to hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Characteristic of the benzene ring. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Includes -CH₂- and -OCH₃ groups. |
| C=C (Aromatic) | Ring Stretching | 1450 - 1610 | Multiple bands are typically observed. |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Coupled with other vibrations in the fingerprint region. |
| C-O (Ether) | Stretching | 1000 - 1300 | Asymmetric and symmetric stretches for the aryl ether. |
| C-Cl | Stretching | 600 - 800 | Position is dependent on molecular conformation (gauche/anti). |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy is particularly adept at analyzing the conformational preferences of flexible molecules like this compound. The molecule's structure is defined by the rotational angles along the C-C and C-O bonds of the side chain. These different spatial arrangements, or conformers, can be distinguished by subtle shifts in their vibrational spectra.
A study using laser-induced fluorescence (LIF) excitation and IR dip spectroscopy on the analogous molecule 2-(4-methoxyphenyl)ethanol in a supersonic jet identified five distinct conformers nih.gov. The most stable conformers, Ggπ and Ggπ', were found to have a structure where the hydroxyl group is directed toward the π-electron system of the benzene ring, forming an intramolecular OH/π hydrogen bond nih.gov. This interaction is evidenced by a red-shift (a shift to lower frequency) in the OH stretching vibration compared to conformers where the OH group is directed away from the ring nih.gov. The introduction of the electron-donating methoxy group was found to enhance this intramolecular OH/π interaction compared to unsubstituted phenylethanol nih.gov.
For this compound, a similar conformational landscape is expected. The gauche and anti conformations relative to the C-C bond of the ethanol backbone would lead to distinct vibrational frequencies, particularly for the C-Cl and O-H stretching modes. The presence of intramolecular hydrogen bonds, either of the OH/π type or potentially a weaker OH/Cl interaction, would be observable through shifts in the OH stretching frequency. Gas-phase Raman spectroscopy is a valuable tool for characterizing such molecular conformations due to its ability to resolve well-separated peaks in the absence of intermolecular interactions ustc.edu.cn.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This non-destructive technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice carleton.edu.
Single-Crystal X-ray Diffraction of Analogous and Derivative Compounds
While a single-crystal X-ray structure for this compound is not publicly available, analysis of analogous and derivative compounds provides significant insight into the likely solid-state conformation and packing motifs. Single-crystal X-ray diffraction (SCXRD) involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams youtube.comwpmucdn.com. This diffraction pattern is mathematically related to the electron density distribution within the crystal, from which a model of the atomic positions can be derived and refined carleton.eduyoutube.com.
Structural studies on related small organic molecules, such as substituted thiazoles and other aromatic compounds, reveal common conformational features. For instance, the analysis of a 2-(4-chlorophenyl) derivative determined the dihedral angles between the various rings and moieties within the molecule, providing a complete picture of its three-dimensional shape in the solid state nih.gov. Such studies are crucial for understanding how substituents influence molecular conformation and crystal packing.
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, which dictate the material's physical properties. gla.ac.ukresearchgate.net The crystal structure of this compound would be significantly influenced by hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that strong intermolecular O-H···O hydrogen bonds would form, linking adjacent molecules into chains, dimers, or more complex three-dimensional networks nsf.gov. The presence of the methoxy oxygen and the chloro substituent provides additional potential hydrogen bond acceptors, which could lead to weaker C-H···O or C-H···Cl interactions, further stabilizing the crystal lattice nih.govgla.ac.uk.
| Interaction Type | Description | Typical Distance (Å) | Geometric Preference |
|---|---|---|---|
| O-H···O Hydrogen Bond | Strong interaction between hydroxyl groups of adjacent molecules. | 2.5 - 2.8 (O···O) | Often linear (D-H···A angle > 150°). |
| C-H···O Hydrogen Bond | Weaker interaction involving an aromatic or aliphatic C-H as the donor. | 3.0 - 3.8 (C···O) | More flexible geometry than O-H···O bonds. |
| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | 3.3 - 3.8 (Centroid-to-Centroid) | Can be parallel-displaced (offset) or face-to-face. |
| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | ~2.5 - 2.9 (H to ring centroid) | C-H points towards the π-cloud. |
Correlating Solid-State and Solution-Phase Structural Data
A comprehensive structural understanding requires correlating data from both solid-state (X-ray crystallography) and solution- or gas-phase (vibrational spectroscopy) studies. Spectroscopic methods often reveal the molecule's intrinsic conformational preferences, which are dictated by intramolecular forces ustc.edu.cn. For example, gas-phase IR studies on 2-(4-methoxyphenyl)ethanol showed a preference for a folded conformer stabilized by an intramolecular OH/π interaction nih.gov.
In the solid state, however, these intramolecular forces are in competition with powerful intermolecular forces that maximize packing efficiency and thermodynamic stability acs.org. Strong intermolecular O-H···O hydrogen bonding in the crystal lattice would likely disrupt the weaker intramolecular OH/π bond. Consequently, the molecule might adopt a more extended, or anti, conformation in the crystal to facilitate the formation of robust hydrogen-bonded networks between molecules. The conformation observed in a crystal is therefore a snapshot of the molecule in its lowest energy state within the lattice, which may not be the most stable conformation for an isolated molecule in the gas phase or in a non-polar solvent.
Computational Chemistry and Theoretical Investigations of 2 Chloro 1 4 Methoxyphenyl Ethanol
Density Functional Theory (DFT) Calculations
DFT has become a primary tool for investigating the structural and electronic characteristics of organic molecules like 2-Chloro-1-(4-methoxyphenyl)ethanol and its analogs. By approximating the electron density of a many-electron system, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular inquiries.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For molecules with flexible bonds, like the ethyl chain in this compound, this can lead to several possible stable conformations, or conformers.
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Related Structure (Note: Data is illustrative of the types of parameters obtained from DFT calculations on analogous molecules)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | 1.231 Å |
| Bond Length | C-O (methoxy) | 1.359 Å |
| Bond Length | O-CH3 (methoxy) | 1.422 Å |
| Bond Length | C-Cl | 1.756 Å |
| Bond Angle | C-C-O | 120.5° |
| Bond Angle | O-C-C | 118.9° |
Data derived from studies on (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. materialsciencejournal.org
Supersonic-jet spectroscopy studies on the closely related 2-(4-methoxyphenyl)ethanol have investigated its conformational preferences, highlighting the potential for intramolecular interactions, such as OH/π interactions, which can stabilize certain geometries. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.comdergipark.org.tr
In aromatic compounds like this compound, the HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the chloroethyl side chain. DFT calculations, often using the B3LYP functional, are employed to visualize the distribution of these orbitals and calculate their energies. biointerfaceresearch.comdergipark.org.tr This analysis reveals that charge transfer can occur within the molecule upon electronic excitation. malayajournal.org The energy gap helps in characterizing the molecule's reactivity and kinetic stability. malayajournal.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Band Gap from DFT Calculations (Note: Values are for a representative related molecule, 2-chloro-1-(4-hydroxyphenyl)ethanone, to demonstrate the type of data generated)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.68 |
| HOMO-LUMO Gap (ΔE) | 4.82 |
Data derived from studies on 2-chloro-1-(4-hydroxyphenyl)ethanone.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. dergipark.org.tr Green and yellow areas represent intermediate or near-zero potential. biointerfaceresearch.comdergipark.org.tr
For this compound, MEP analysis would be expected to show negative potential localized around the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the chlorine atom. sci-hub.se These sites represent the centers for intermolecular interactions, such as hydrogen bonding. sci-hub.se The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential. This visual representation of charge distribution is crucial for understanding non-covalent interactions and the molecule's recognition by biological targets. malayajournal.org
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. dergipark.org.tr By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. These calculated wavenumbers are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. materialsciencejournal.org
To improve the correlation, the calculated frequencies are typically multiplied by a scaling factor. researchgate.net The scaled theoretical data can then be compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net This correlation provides strong evidence for the calculated molecular structure. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of different internal coordinates to each vibrational mode. researchgate.net
Table 3: Example Correlation of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Related Molecule (Note: Data is illustrative of the methodology applied to similar compounds)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
|---|---|---|---|
| N-H Stretch | 3345 | 3340 | Hydrazone derivative of a methoxyphenyl compound. dergipark.org.tr |
| C-H Stretch (Aromatic) | 3020 | 3015 | Hydrazone derivative of a methoxyphenyl compound. dergipark.org.tr |
| C=N Stretch | 1610 | 1608 | Hydrazone derivative of a methoxyphenyl compound. dergipark.org.tr |
| C-Cl Stretch | 422 | 424 | Hydrazone derivative of a methoxyphenyl compound. dergipark.org.tr |
Ab Initio and Semi-Empirical Methods for Electronic Properties
While DFT is widely used, other computational methods also contribute to understanding molecular properties. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. dergipark.org.tr They are generally more computationally demanding than DFT but can provide valuable benchmarks.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. ptfarm.pl This speed allows for the study of larger molecular systems. These methods are used to calculate electronic properties like MEP, HOMO-LUMO energies, and dipole moments. dergipark.org.trptfarm.pl The choice of method—be it semi-empirical, ab initio, or DFT—depends on the desired balance between accuracy and computational resources, with a general trade-off between speed and rigor. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Space and Substrate Binding
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational space of flexible molecules like this compound and its interactions with its environment, such as a solvent or a biological receptor.
MD simulations are particularly powerful for studying how a substrate binds to an enzyme's active site. For example, simulations have been used to investigate the binding of ketone substrates to ketoreductases, shedding light on the binding free energy and the specific interactions that confer enantioselectivity. researchgate.net Similarly, MD can reveal how the binding of an inhibitor to one part of a protein can induce conformational changes in another, an allosteric effect that can modulate the enzyme's catalytic activity. mdpi.com These simulations offer insights into the dynamic nature of molecular recognition that is inaccessible to static, time-independent methods.
Quantum Chemical Descriptors and Structure-Reactivity Relationship Studies
A thorough review of the scientific literature indicates a notable absence of specific computational chemistry and theoretical investigations focused exclusively on this compound. As such, no published data on its quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are readily available. However, by examining computational studies on analogous compounds, it is possible to infer the anticipated electronic properties and structure-reactivity relationships for this molecule.
The structure of this compound incorporates a p-methoxyphenyl group, a benzylic hydroxyl group, and a chloromethyl group. The interplay of the electronic effects of these substituents governs the molecule's reactivity. The methoxy group (-OCH3) at the para position of the phenyl ring is a strong electron-donating group due to its +M (mesomeric) effect, which increases the electron density of the aromatic ring. Conversely, the chloro (-Cl) and hydroxyl (-OH) groups are electron-withdrawing through their -I (inductive) effects.
Hypothetical Quantum Chemical Descriptors
Quantum chemical descriptors provide valuable insights into the electronic structure and reactivity of a molecule. While specific calculated values for this compound are not available, we can predict the qualitative impact of its structural features on these descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing chloro and hydroxyl groups would lower the energy of the LUMO, making it more favorable for nucleophilic attack. Computational studies on anisole (B1667542) and its derivatives have shown that the methoxy group significantly influences the HOMO and LUMO energies. tandfonline.comresearchgate.net Similarly, investigations into substituted benzenes demonstrate the predictable influence of electron-donating and withdrawing groups on the frontier orbitals. espublisher.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. In this compound, the most negative potential (red and yellow regions) would likely be located around the oxygen atoms of the methoxy and hydroxyl groups, indicating their suitability for electrophilic attack and hydrogen bonding. The regions around the hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.
Illustrative Data Tables
The following tables present hypothetical values for the quantum chemical descriptors of this compound, based on the expected electronic effects of its constituent groups and data from analogous compounds. It is crucial to note that these are not experimentally or computationally verified values for the target compound.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Descriptor | Hypothetical Value (eV) |
| HOMO Energy | -8.5 to -9.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 7.0 to 9.0 |
Table 2: Hypothetical Global Reactivity Descriptors
| Descriptor | Definition | Hypothetical Value |
| Ionization Potential (I) | -EHOMO | 8.5 to 9.5 eV |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 eV |
| Electronegativity (χ) | (I+A)/2 | 4.5 to 5.5 |
| Chemical Hardness (η) | (I-A)/2 | 3.5 to 4.5 |
| Softness (S) | 1/2η | 0.11 to 0.14 |
| Electrophilicity Index (ω) | χ²/2η | 2.2 to 3.7 |
Structure-Reactivity Relationship
The arrangement of functional groups in this compound dictates its chemical behavior. The electron-donating p-methoxy group activates the phenyl ring, making it more susceptible to electrophilic aromatic substitution than benzene (B151609) itself. Computational studies on substituent effects on aromatic rings confirm this activating nature. nih.govafit.eduacs.org
The presence of the benzylic hydroxyl group and the adjacent chlorine atom creates a reactive center. The hydroxyl group can be protonated, making it a good leaving group and facilitating nucleophilic substitution reactions at the benzylic carbon. The chlorine atom is also a leaving group, and its displacement can occur via various nucleophilic substitution mechanisms. Theoretical studies on similar haloalcohols, such as 2-chloro-1-phenylethanol (B167369), have been conducted to understand their reaction mechanisms, for instance, in enzymatic dehalogenation. researchgate.netcore.ac.uk
Future Directions and Emerging Research Avenues for 2 Chloro 1 4 Methoxyphenyl Ethanol
The chiral halohydrin 2-Chloro-1-(4-methoxyphenyl)ethanol is a valuable synthetic intermediate. While its applications are established, ongoing research seeks to refine its synthesis and expand its utility through innovative chemical strategies. The future of research concerning this compound is poised to focus on enhancing efficiency, sustainability, and versatility, driven by advancements in catalysis, process chemistry, and computational methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
